molecular formula C8H7F3N2O2S B8559386 2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 54029-64-0

2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B8559386
CAS No.: 54029-64-0
M. Wt: 252.22 g/mol
InChI Key: MIKWOBKVZYDURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C8H7F3N2O2S and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54029-64-0

Molecular Formula

C8H7F3N2O2S

Molecular Weight

252.22 g/mol

IUPAC Name

2-nitro-4-(2,2,2-trifluoroethylsulfanyl)aniline

InChI

InChI=1S/C8H7F3N2O2S/c9-8(10,11)4-16-5-1-2-6(12)7(3-5)13(14)15/h1-3H,4,12H2

InChI Key

MIKWOBKVZYDURQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.4 G. of 1-amino-2-nitro-4-thiocyanatobenzene in 10 ml. of dimethylformamide is treated under nitrogen with 0.85 g. of sodium borohydride in 10 ml. of DMF at not greater than 30° C. The mixture is stirred at 15° to 20° C for 1 hour, then treated with 5 g. of 1,1,1-trifluoro-2-bromoethane at 20° to 25° C. The mixture is heated to 100° C for 3 hours, cooled and diluted with water. The mixture is extracted with chloroform and the chloroform solution is dried over sodium sulfate. 2-Nitro-4-(2,2,2-trifluoroethylthio) aniline is obtained upon evaporation of the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.